REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[Br:14]N1C(C)(C)C(=O)N(Br)C1=O>ClCCl.CCCCCCC>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([F:13])([F:9])([F:10])([F:11])[F:12])=[CH:4][C:3]=1[Br:14]
|
Name
|
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(F)(F)(F)(F)F
|
Name
|
|
Quantity
|
7 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
326 g
|
Type
|
reactant
|
Smiles
|
BrN1C(N(C(C1(C)C)=O)Br)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 3–8° C.
|
Type
|
CUSTOM
|
Details
|
(approx. 1 h)
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
The mixture was then left
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
without external cooling for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a bed of silica gel (volume about 1 l)
|
Type
|
WASH
|
Details
|
washed with dichloromethane (5.5 l)
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
About 700 g of a red-brown crystalline mass was obtained
|
Type
|
CUSTOM
|
Details
|
crystallized in a refrigerator at 4° C
|
Type
|
FILTRATION
|
Details
|
Filtration with suction
|
Type
|
CUSTOM
|
Details
|
resulted in 590 g (85%) of 4-amino-3-bromphenylsulfur pentafluoride as brownish crystals
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)S(F)(F)(F)(F)F)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |